Direct Cellular IC50 Comparison in Ba/F3 L858R/T790M/C797S Triple-Mutant Cells
In Ba/F3 cells stably transfected with the triple-mutant EGFRL858R/T790M/C797S, JBJ-02-112-05 exhibits an IC50 of 2.13 μM, representing an approximately 5.6-fold improvement in potency over EAI045 (IC50 = 11.99 μM) [1]. This positions JBJ-02-112-05 as an intermediate-generation compound with significantly enhanced activity against the C797S resistance mutation compared to the first-generation compound, but 23-fold less potent than the third-generation JBJ-04-125-02 (IC50 = 0.092 μM) [1].
| Evidence Dimension | Cellular antiproliferative IC50 against EGFRL858R/T790M/C797S triple-mutant |
|---|---|
| Target Compound Data | 2.13 μM (JBJ-02-112-05) |
| Comparator Or Baseline | EAI045: 11.99 μM; JBJ-04-125-02: 0.092 μM |
| Quantified Difference | 5.6-fold improvement vs EAI045; 23-fold less potent vs JBJ-04-125-02 |
| Conditions | Ba/F3 cells stably transfected with EGFR L858R/T790M/C797S mutations; representative experiment repeated at least three times |
Why This Matters
This intermediate potency window makes JBJ-02-112-05 suitable for experiments requiring an allosteric inhibitor with measurable C797S activity that does not saturate the system at low concentrations.
- [1] To C, Jang J, Chen T, Park E, Mushajiang M, De Clercq DJH, et al. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor. Cancer Discov. 2019 Jul;9(7):926-943. Figure 2A. View Source
